REACTION_CXSMILES
|
CN(C)C1C=CC=CC=1.[F:10][C:11]([F:20])([F:19])[C:12]1[N:17]=[C:16](O)[CH:15]=[CH:14][N:13]=1.O=P(Cl)(Cl)[Cl:23]>>[Cl:23][C:16]1[CH:15]=[CH:14][N:13]=[C:12]([C:11]([F:20])([F:19])[F:10])[N:17]=1
|
Name
|
|
Quantity
|
6.06 mmol
|
Type
|
reactant
|
Smiles
|
CN(C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
2.72 mmol
|
Type
|
reactant
|
Smiles
|
FC(C1=NC=CC(=N1)O)(F)F
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Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
110 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at 110° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the brown liquid was diluted with cold water (50 ml)
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Type
|
EXTRACTION
|
Details
|
The mixture was extracted with methylene chloride (3×100 ml)
|
Type
|
WASH
|
Details
|
the combined organic phases were washed with water (2×50 ml) and sat. NaCl solution (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration
|
Type
|
CUSTOM
|
Details
|
on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
which was employed in the next step without purification
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |